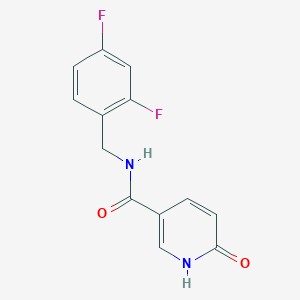![molecular formula C24H23N7O3S B12498410 2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)
2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung 2-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-7-[(4-Nitrophenyl)methyliden]-5H-pyrimido[4,5-b][1,4]thiazin-6-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, der Pharmazie und der Materialwissenschaft. Diese Verbindung weist eine einzigartige Struktur auf, die einen Piperazinring, eine Nitrophenylgruppe und einen Pyrimido-Thiazinon-Kern kombiniert, was sie zu einem interessanten Thema für wissenschaftliche Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-7-[(4-Nitrophenyl)methyliden]-5H-pyrimido[4,5-b][1,4]thiazin-6-on umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Piperazinderivats: Der Piperazinring wird durch Cyclisierung von N-Di(2-chlorethyl)methylamin mit wässrigem Hydrazin synthetisiert.
Einführung der Nitrophenylgruppe: Die Nitrophenylgruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Nitrobenzylchlorid eingeführt.
Aufbau des Pyrimido-Thiazinon-Kerns: Die Kernstruktur wird durch eine Reihe von Kondensationsreaktionen gebildet, die geeignete Aldehyde und Amine unter kontrollierten Bedingungen beinhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu kann der Einsatz von Hochdurchsatz-Screening-Techniken gehören, um die besten Reaktionsbedingungen, Lösungsmittel und Katalysatoren zu identifizieren. Darüber hinaus kann die kontinuierliche Flusschemie eingesetzt werden, um den Produktionsprozess effizient zu skalieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-7-[(4-Nitrophenyl)methyliden]-5H-pyrimido[4,5-b][1,4]thiazin-6-on: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Der Piperazinring kann nucleophile Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nitroderivate, Aminoderivate und verschiedene substituierte Piperazinverbindungen.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-7-[(4-Nitrophenyl)methyliden]-5H-pyrimido[4,5-b][1,4]thiazin-6-on: hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse.
Medizin: Erfforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien mit bestimmten Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-7-[(4-Nitrophenyl)methyliden]-5H-pyrimido[4,5-b][1,4]thiazin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-Chlorphenyl)-5-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion
- 1-Amino-4-methylpiperazin
Einzigartigkeit
2-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-7-[(4-Nitrophenyl)methyliden]-5H-pyrimido[4,5-b][1,4]thiazin-6-on: fällt durch seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen auf, die eine spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C24H23N7O3S |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28) |
InChI-Schlüssel |
PKCHFYZACODWAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}-1H-3,1-benzimidazol-3-ium](/img/structure/B12498330.png)

![N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B12498346.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498366.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)
![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)
![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)

![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B12498399.png)

![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)

